8-Hydroxyoctadeca-9,12-dienoic acid is a hydroxy fatty acid derived from linoleic acid, characterized by the presence of hydroxyl groups and conjugated double bonds at the 9th and 12th positions. This compound plays a significant role in various biological processes, particularly in lipid metabolism and inflammatory responses. Its biological significance has led to extensive research into its properties and potential applications in scientific fields.
8-Hydroxyoctadeca-9,12-dienoic acid is primarily synthesized from linoleic acid, which is an essential fatty acid found in various plant oils. The compound can be obtained through enzymatic processes involving lipoxygenase enzymes that facilitate the hydroxylation of linoleic acid under controlled conditions, including temperature and pH .
The synthesis of 8-hydroxyoctadeca-9,12-dienoic acid can be achieved through several methods:
The enzymatic hydroxylation process involves:
Microbial fermentation often employs:
The molecular formula of 8-hydroxyoctadeca-9,12-dienoic acid is C18H32O3, with a molecular weight of 296.4 g/mol. The structural features include:
Property | Data |
---|---|
Molecular Formula | C18H32O3 |
Molecular Weight | 296.4 g/mol |
IUPAC Name | 8-hydroxyoctadeca-9,12-dienoic acid |
InChI Key | UKRXAPMQXXXXTD-UHFFFAOYSA-N |
SMILES | CCCCC\C=C/C=C/C@@HCCCCCCCC(O)=O |
8-Hydroxyoctadeca-9,12-dienoic acid can undergo several chemical reactions:
The mechanism of action for 8-hydroxyoctadeca-9,12-dienoic acid involves its interaction with various molecular targets within biological systems. It modulates enzyme activity related to lipid metabolism and influences gene expression associated with inflammation and oxidative stress. The presence of hydroxyl groups and conjugated double bonds enhances its biological activity by facilitating interactions with cellular receptors and signaling pathways .
8-Hydroxyoctadeca-9,12-dienoic acid is a colorless liquid at room temperature with a characteristic fatty odor. It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
The compound exhibits:
Relevant data includes:
8-Hydroxyoctadeca-9,12-dienoic acid has several scientific applications:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8